molecular formula C18H19NO3S B13916583 3,3-dimethyl-1-tosyl-2,3-dihydroquinolin-4(1H)-one

3,3-dimethyl-1-tosyl-2,3-dihydroquinolin-4(1H)-one

Cat. No.: B13916583
M. Wt: 329.4 g/mol
InChI Key: IDGGMIHGIQIGMM-UHFFFAOYSA-N
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Description

3,3-dimethyl-1-tosyl-2,3-dihydroquinolin-4(1H)-one is a synthetic organic compound that belongs to the class of quinolinones. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3-dimethyl-1-tosyl-2,3-dihydroquinolin-4(1H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method might include the use of a tosylated amine and a suitable diketone under acidic or basic conditions to promote cyclization.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3,3-dimethyl-1-tosyl-2,3-dihydroquinolin-4(1H)-one can undergo various chemical reactions, including:

    Oxidation: Conversion to quinolinone derivatives.

    Reduction: Formation of dihydroquinoline derivatives.

    Substitution: Introduction of different functional groups at specific positions on the quinoline ring.

Common Reagents and Conditions

    Oxidation: Use of oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Use of reducing agents such as lithium aluminum hydride or hydrogenation catalysts.

    Substitution: Use of electrophiles or nucleophiles under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinolinone derivatives, while substitution reactions could introduce various functional groups.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated as a potential drug candidate for various diseases.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 3,3-dimethyl-1-tosyl-2,3-dihydroquinolin-4(1H)-one would depend on its specific biological target. It might interact with enzymes or receptors, modulating their activity and leading to a therapeutic effect. The molecular pathways involved could include inhibition of specific enzymes or activation of signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    Quinolinone derivatives: Compounds with similar structures but different substituents on the quinoline ring.

    Dihydroquinoline derivatives: Compounds with a reduced quinoline ring.

Uniqueness

3,3-dimethyl-1-tosyl-2,3-dihydroquinolin-4(1H)-one is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the tosyl group can also affect its solubility and stability.

Properties

Molecular Formula

C18H19NO3S

Molecular Weight

329.4 g/mol

IUPAC Name

3,3-dimethyl-1-(4-methylphenyl)sulfonyl-2H-quinolin-4-one

InChI

InChI=1S/C18H19NO3S/c1-13-8-10-14(11-9-13)23(21,22)19-12-18(2,3)17(20)15-6-4-5-7-16(15)19/h4-11H,12H2,1-3H3

InChI Key

IDGGMIHGIQIGMM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CC(C(=O)C3=CC=CC=C32)(C)C

Origin of Product

United States

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